Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid
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Overview
Description
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is a chemical compound with the molecular formula C4H3N3O3S and a molecular weight of 173.15 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound is used primarily in research settings and has various applications in chemistry and biology .
Mechanism of Action
Result of Action
The molecular and cellular effects of Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid’s action are subject to ongoing research. Preliminary studies suggest that it may have antimicrobial activity , but further work is needed to confirm these findings and explore other potential effects.
Preparation Methods
The synthesis of oxo(1,3,4-thiadiazol-2-ylamino)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-amino-1,3,4-thiadiazole with glyoxylic acid. The reaction is usually carried out in an aqueous medium at a temperature range of 60-80°C. The product is then purified through recrystallization .
Chemical Reactions Analysis
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring allows for substitution reactions, particularly at the nitrogen atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Similar in structure but lacks the acetic acid moiety.
1,3,4-Thiadiazole-5-carboxylic acid: Contains a carboxylic acid group at a different position on the ring.
1,3,4-Thiadiazole-2-thiol: Features a thiol group instead of an amino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRSPAQARUBDQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649317 |
Source
|
Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130992-20-0 |
Source
|
Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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